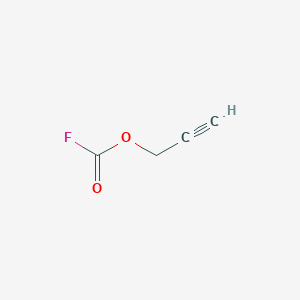![molecular formula C13H18OS B14502764 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol CAS No. 64097-02-5](/img/structure/B14502764.png)
4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group at the 4-position and a prop-2-en-1-ylsulfanyl group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with isobutene in the presence of an acid catalyst to introduce the tert-butyl group. The prop-2-en-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can interact with thiol-containing proteins and enzymes. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the prop-2-en-1-ylsulfanyl group.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a different alkyl group at the 2-position.
Bisphenol A: Contains two phenolic groups and is used in the production of polycarbonate plastics.
Uniqueness
4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol is unique due to the presence of both the tert-butyl and prop-2-en-1-ylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
64097-02-5 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
4-tert-butyl-2-prop-2-enylsulfanylphenol |
InChI |
InChI=1S/C13H18OS/c1-5-8-15-12-9-10(13(2,3)4)6-7-11(12)14/h5-7,9,14H,1,8H2,2-4H3 |
Clave InChI |
KOTFVFWJZITKTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
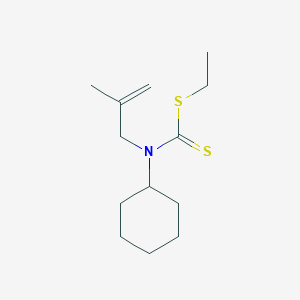

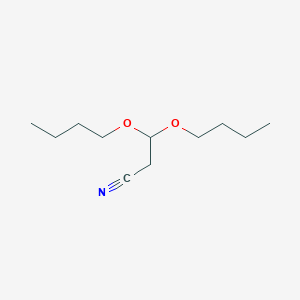
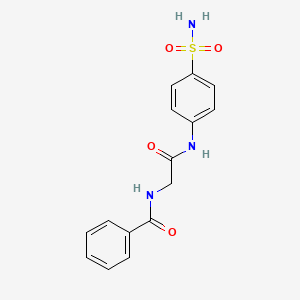
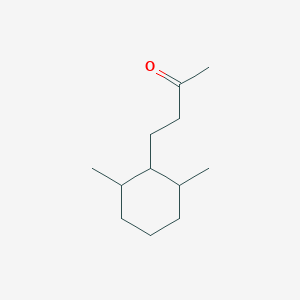
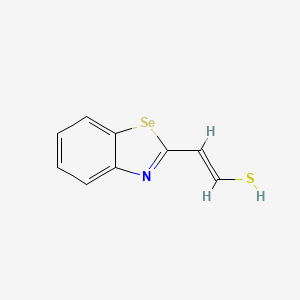
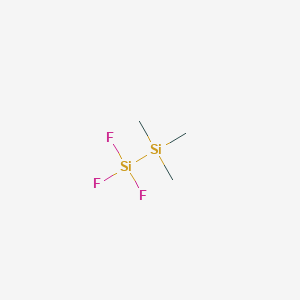
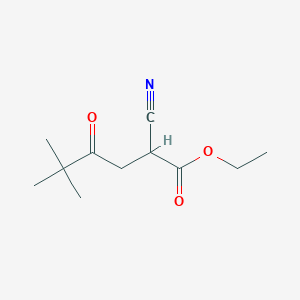
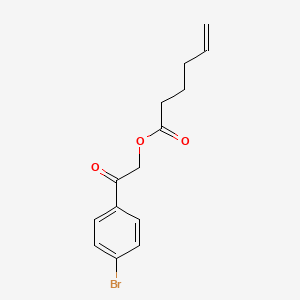
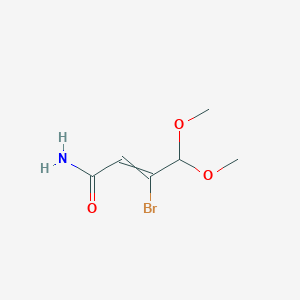
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

